molecular formula C31H39FN6O6S2 B2602204 SIRT5 inhibitor CAS No. 2166487-21-2

SIRT5 inhibitor

カタログ番号 B2602204
CAS番号: 2166487-21-2
分子量: 674.81
InChIキー: NEJMWPNVCQYZKG-SVBPBHIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SIRT5 is a member of the Sirtuin family, a class of deacetylating enzymes consisting of seven isoforms . It removes negatively charged malonyl, succinyl, and glutaryl groups from lysine residues, thereby regulating multiple enzymes involved in cellular metabolism and other biological processes . A potent human SIRT5 deacylase inhibitor has been identified, with an IC50 of 0.11 μM . A side chain-to-side chain cyclic pentapeptide harboring a central Nε -carboxyethyl-thiocarbamoyl-lysine residue has been found to be a strong and selective inhibitor against human SIRT5-catalyzed deacylation reaction .


Synthesis Analysis

The synthesis of SIRT5 inhibitors has been based on the discovery that SIRT5 preferentially catalyzes the hydrolysis of succinyl and malonyl groups, rather than acetyl groups, from lysine residues . A compound known as DK1-04, a dipeptide SIRT5 selective inhibitor, has been developed .


Molecular Structure Analysis

SIRT5 shares a conserved catalytic core with other Sirtuins and differs in their N- and C-terminal sequences, which contribute to their specific localization and regulation . A structure comparison and mutagenesis identified an Arg neighboring to the Sirt5 nicotinamide binding pocket as a mediator of nicotinamide resistance .


Chemical Reactions Analysis

SIRT5 catalyzes different types of chemical reactions, such as demalonylation, desuccinylation, depropionylation, and delipoamidation . The SIRT5-catalyzed β-NAD + -dependent Nε -acyl-lysine deacylation reactions include demalonylation, desuccinylation, and deglutarylation . A study reported the development of a SIRT5 assay using microchip electrophoresis (MCE) for identification of SIRT5 modulators .


Physical And Chemical Properties Analysis

SIRT5 inhibitors have unique physical and chemical properties that make them potent and selective. For instance, a side chain-to-side chain cyclic pentapeptide harboring a central Nε -carboxyethyl-thiocarbamoyl-lysine residue was found to be proteolytically much more stable than its linear counterpart .

科学的研究の応用

Breast Cancer Target

SIRT5, a member of the sirtuin family, has been identified as a promising target in breast cancer. Its overexpression in human breast cancers suggests its potential for therapeutic intervention. Research indicates that SIRT5 inhibition can impair transformation and tumorigenesis in breast cancer models, highlighting the importance of developing selective SIRT5 inhibitors for potential cancer treatment (Negrón Abril et al., 2020).

Metabolic Pathways and Stress Responses

SIRT5 plays a crucial role in regulating metabolic pathways and stress responses. It is involved in metabolism-related diseases, and inhibitors of SIRT5 serve both as chemical tools and potential therapeutics for these conditions (Liu et al., 2018). The discovery of new SIRT5 inhibitors, mimicking glutaryl-lysine substrates, further underscores the therapeutic potential of targeting SIRT5 in disease models (Yang et al., 2021).

Therapeutic Potential in Various Pathologies

SIRT5's multifaceted activity positions it as a promising target for activators or inhibitors in pathologies like cancer, cardiovascular disorders, and neurodegeneration. The development of cellular-active peptide-based SIRT5 inhibitors is ongoing, which could provide new avenues for therapeutic interventions (Fiorentino et al., 2022).

Inhibition Strategies and Mechanism Insights

Studies have explored various strategies for inhibiting SIRT5, including the synthesis of peptide derivatives and understanding the enzyme's kinetic properties. These insights are crucial for developing more effective inhibitors with "drug-like" properties (Kalbas et al., 2018).

Selectivity Over Other Sirtuins

Selective inhibition of SIRT5, as compared to other sirtuins like SIRT2 and SIRT6, has been a focus of recent research. This specificity is important for targeted therapeutic applications (He et al., 2012).

Non-Oncogenic Addiction in Acute Myeloid Leukemia

SIRT5 has been identified as crucial in acute myeloid leukemia (AML) cells to support mitochondrial functions. Inhibiting SIRT5 in AML could be a novel therapeutic approach (Li & Melnick, 2021).

特性

IUPAC Name

3-[[(5S)-6-[[(2S)-1-(cyclobutylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(3-fluorophenyl)sulfonylamino]-6-oxohexyl]carbamothioylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39FN6O6S2/c32-21-7-5-10-23(18-21)46(43,44)38-26(13-3-4-15-33-31(45)34-16-14-28(39)40)29(41)37-27(30(42)36-22-8-6-9-22)17-20-19-35-25-12-2-1-11-24(20)25/h1-2,5,7,10-12,18-19,22,26-27,35,38H,3-4,6,8-9,13-17H2,(H,36,42)(H,37,41)(H,39,40)(H2,33,34,45)/t26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMWPNVCQYZKG-SVBPBHIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCNC(=S)NCCC(=O)O)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SIRT5 inhibitor

Citations

For This Compound
127
Citations
J Liu, Y Huang, W Zheng - Molecules, 2016 - mdpi.com
… upon a linear peptide an enhanced metabolic stability and cell permeability [23], we endeavored in the current study to see if potent and selective cyclic peptide-based SIRT5 inhibitor(s) …
Number of citations: 18 www.mdpi.com
C Glas, JCB Dietschreit, N Woessner, L Urban… - European Journal of …, 2020 - Elsevier
… In addition, investigations for subtype selectivity revealed that balsalazide is a subtype-selective Sirt5 inhibitor, and our initial SAR and docking studies pave the way for further …
Number of citations: 15 www.sciencedirect.com
Y Jiang, W Zheng - Medicinal Chemistry, 2020 - ingentaconnect.com
… the strongest SIRT5 inhibitor identified among compounds … could be a stronger SIRT5 inhibitor than the structurally more … tion that the strongest SIRT5 inhibitor among compounds 911, …
Number of citations: 12 www.ingentaconnect.com
Y Wang, H Chen, X Zha - European Journal of Medicinal Chemistry, 2022 - Elsevier
… Schuetz et al. showed that suramin as a non-specific SIRT5 inhibitor against deacetylase activity with an IC 50 value of 22 μM. Suramin acts as a linker molecule binds to two SIRT5 …
Number of citations: 11 www.sciencedirect.com
D Kalbas, S Liebscher, T Nowak… - Journal of medicinal …, 2018 - ACS Publications
… To analyze Sirt5/inhibitor interaction details, we solved crystal structures of 15, respectively 2… derivative 33.2, which represents the most efficient Sirt5 inhibitor with the 3-(arylthio)…
Number of citations: 34 pubs.acs.org
YLN Abril, IR Fernandez, JY Hong, YL Chiang… - Oncogene, 2021 - nature.com
… ranges, further indicating that the SIRT5 inhibitor is well tolerated (… Another SIRT5 inhibitor prodrug, JH-I5-2am similarly … We further tested the SIRT5 inhibitor prodrug DK1-04e in a …
Number of citations: 40 www.nature.com
B He, J Du, H Lin - Journal of the American Chemical Society, 2012 - ACS Publications
… Suramin, which has been reported to be a Sirt5 inhibitor, (22) inhibits Sirt5 with an IC 50 value of 25 μM but also inhibits Sirt1–3 (IC 50 values from 5 to 75 μM). In addition, nicotinamide …
Number of citations: 93 pubs.acs.org
L Yang, X Ma, Y He, C Yuan, Q Chen, G Li… - Science China Life …, 2017 - Springer
… Moreover, we extracted some clues from current available information and gave some feasible, practical in silico methods for SIRT5 inhibitor design. We hope this review can help …
Number of citations: 63 link.springer.com
J Yao, Y Yin, H Han, S Chen, Y Zheng, B Liang… - European Journal of …, 2023 - Elsevier
… In summary, compound 47 is the most potent SIRT5 inhibitor in this study. It demonstrates a 100-fold enhancement in IC 50 value comparing with that of compound 14. The molecular …
Number of citations: 7 www.sciencedirect.com
S Liu, S Ji, ZJ Yu, HL Wang, X Cheng… - Chemical Biology & …, 2018 - Wiley Online Library
… With aim of identifying more potent SIRT5 inhibitor, we next synthesized new (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide (the core scaffold of compound 19) derivatives/…
Number of citations: 25 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。